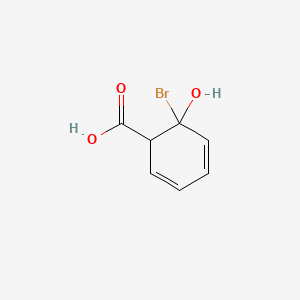

2-Bromosalicylic acid

Description

Structure

3D Structure

Properties

CAS No. |

1321-05-7 |

|---|---|

Molecular Formula |

C7H7BrO3 |

Molecular Weight |

219.034 |

IUPAC Name |

6-bromo-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid |

InChI |

InChI=1S/C7H7BrO3/c8-7(11)4-2-1-3-5(7)6(9)10/h1-5,11H,(H,9,10) |

InChI Key |

IWJWHLRGMLXGPS-UHFFFAOYSA-N |

SMILES |

C1=CC(C(C=C1)(O)Br)C(=O)O |

Synonyms |

2-Bromosalicylic acid |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of 2 Bromosalicylic Acid

Direct Bromination Approaches for 2-Bromosalicylic Acid Synthesis

Direct bromination of salicylic (B10762653) acid is a primary route for producing brominated derivatives. However, the regioselectivity of this reaction is strictly governed by the electronic properties of the hydroxyl (-OH) and carboxyl (-COOH) groups already present on the aromatic ring. Consequently, direct bromination does not yield all possible isomers, with 5-bromosalicylic acid and 3,5-dibromosalicylic acid being the most common products. ias.ac.in

Electrophilic Aromatic Substitution Mechanisms in Bromination

The bromination of salicylic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism. organic-chemistry.org In this reaction, an electrophile, typically the bromine molecule (Br₂) polarized by a solvent or catalyst, is attacked by the electron-rich benzene (B151609) ring. google.com The salicylic acid molecule contains both an activating group (the -OH group) and a deactivating group (the -COOH group). lookchem.com

The hydroxyl group is a powerful activating group that donates electron density into the ring through resonance, stabilizing the cationic intermediate (the arenium ion or Wheland intermediate) formed during the substitution. organic-chemistry.org It strongly directs incoming electrophiles to the positions ortho and para to itself (the C4 and C6 positions). The carboxyl group is a deactivating group that withdraws electron density and directs incoming electrophiles to the meta position (the C3 and C5 positions).

The strongly activating nature of the hydroxyl group dominates the reaction's orientation. Therefore, substitution occurs preferentially at the positions activated by the -OH group, which are C4 and C6. In salicylic acid (2-hydroxybenzoic acid), the position para to the hydroxyl group is C5, and the position ortho is C6. Direct electrophilic attack at the C5 position is favored, leading to 5-bromosalicylic acid. If a second substitution occurs, it adds at the other activated position, C3, to yield 3,5-dibromosalicylic acid.

Influence of Reaction Parameters on Bromination Selectivity and Yield

The outcome of the direct bromination of salicylic acid is highly dependent on the reaction conditions, including the solvent, catalyst, and stoichiometry of the bromine used. These parameters can be tuned to favor either mono- or di-substituted products.

| Solvent | Catalyst/Reagent | Primary Product(s) | Reference |

|---|---|---|---|

| Acetic Acid | Bromine (Br₂) | 5-Bromosalicylic acid, 3,5-Dibromosalicylic acid | ias.ac.in |

| Dibromoethane | Bromine (Br₂) | 5-Bromosalicylic acid (high purity) | google.com |

| Aqueous | AlBr₃-Br₂ | 3,5-Dibromosalicylic acid | wikipedia.org |

| Aqueous | NH₄Br-Br₂ | 3,5-Dibromosalicylic acid | researchgate.net |

| Dichloromethane | Pr₄NBr₉ | 5-Bromosalicylic acid | chemicalbook.com |

Improved Synthetic Routes and Yield Optimization

Research has focused on optimizing direct bromination methods to improve yields and product purity, particularly for commercially important isomers like 5-bromosalicylic acid and 3,5-dibromosalicylic acid. These improved routes often employ alternative brominating agents or catalyst systems in aqueous environments to enhance efficiency and reduce environmental impact.

| Method | Product | Yield | Key Features | Reference |

|---|---|---|---|---|

| Aqueous AlBr₃-Br₂ system | 3,5-Dibromosalicylic acid | 92% | Fast reaction (20 min), clean synthesis | wikipedia.org |

| Aqueous NH₄Br-Br₂ system | 3,5-Dibromosalicylic acid | 96% | Instantaneous reaction, high purity (98.8% by HPLC) | researchgate.net |

| Br₂ in Dibromoethane | 5-Bromosalicylic acid | 90% | High purity, recyclable solvent system | google.com |

| Pr₄NBr₉ in Dichloromethane | 5-Bromosalicylic acid | 95% | Uses a stable, solid brominating agent | chemicalbook.com |

Indirect Synthesis Pathways of this compound Isomers

Certain isomers of bromosalicylic acid cannot be synthesized via direct bromination due to the directing effects of the substituents. For these compounds, indirect synthetic pathways are necessary. 3-Bromosalicylic acid is a prime example of an isomer that requires a multi-step, indirect approach. ias.ac.in

A well-established method for introducing a bromo substituent at a specific position on an aromatic ring is the Sandmeyer reaction. wikipedia.orggeeksforgeeks.org This reaction converts a primary aromatic amine into a diazonium salt, which is then displaced by a bromide, typically using a copper(I) bromide catalyst. wikipedia.org To synthesize 3-bromosalicylic acid, one would start with 3-aminosalicylic acid. The amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent addition of copper(I) bromide facilitates the replacement of the diazonium group with bromine, yielding the target 3-bromosalicylic acid. organic-chemistry.orggeeksforgeeks.org

Historically, other indirect routes have been developed. One method involves the bromination of 5-sulpho-salicylic acid to produce 3-bromo-5-sulpho-salicylic acid, followed by the removal of the sulfonic acid group by passing superheated steam through a concentrated aqueous solution to yield 3-bromosalicylic acid. ias.ac.in

Derivatization Chemistry of this compound

Bromosalicylic acids serve as versatile intermediates in organic synthesis. The presence of three distinct functional groups—the carboxylic acid, the hydroxyl group, and the carbon-bromine bond—allows for a wide range of chemical transformations to build more complex molecules.

Synthesis of this compound Esters

Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a fundamental derivatization strategy. byjus.com For salicylic acid and its derivatives, this typically involves heating the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.uk

However, the synthesis of esters from bromosalicylic acid isomers can sometimes present challenges. While many isomers undergo standard esterification, some require alternative methods. For example, early research found that the synthesis of the methyl ester of 3-bromosalicylic acid failed using the standard method of alcoholysis of the acid or its corresponding acid chloride. ias.ac.in To overcome this, the ester was successfully prepared by reacting the silver salt of 3-bromosalicylic acid with methyl iodide. ias.ac.in This highlights how the specific substitution pattern on the ring can influence the reactivity of the functional groups and necessitate tailored synthetic approaches.

Formation of Methyl Esters

The conversion of the carboxylic acid group of this compound into its corresponding methyl ester, methyl 2-bromosalicylate, is a fundamental derivatization. This transformation is typically achieved through Fischer-Speier esterification. In this acid-catalyzed reaction, the carboxylic acid is heated with an excess of methanol (B129727). A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas, is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is used, or the water formed during the reaction is removed.

Alternatively, esters can be synthesized in a two-step process by first converting the carboxylic acid to an acid chloride, which is then reacted with the alcohol. This method is often faster and not reversible. Other reagents like dimethyl sulfate (B86663) or trimethylsilyldiazomethane (B103560) can also be used for methylation under specific conditions.

Formation of Acid Chlorides from this compound

The synthesis of 2-bromosalicyl chloride from this compound involves the replacement of the carboxylic hydroxyl group with a chlorine atom. This creates a highly reactive acyl chloride, which is a valuable intermediate for further functionalization, particularly in amidation and esterification reactions that may not proceed efficiently from the less reactive carboxylic acid.

The most common laboratory method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). During this reaction, the hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by the chloride ion (Cl⁻) generated in the reaction leads to the formation of the acid chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). The reaction is driven to completion by the escape of these gaseous products. Oxalyl chloride ((COCl)₂) can also be used, often with a catalytic amount of dimethylformamide (DMF).

Amidation Reactions and Benzamide Derivative Synthesis

The synthesis of 2-bromobenzamide (B1207801) derivatives from this compound is a key transformation for creating compounds with diverse biological and material properties. Direct amidation of a carboxylic acid is generally difficult and requires high temperatures. Therefore, the reaction is almost always carried out using an activated form of the carboxylic acid, such as the methyl ester (as prepared in section 2.3.1.1) or the acid chloride (as prepared in section 2.3.2).

When 2-bromosalicyl chloride is used, it reacts readily with ammonia, primary amines, or secondary amines to yield the corresponding primary, secondary, or tertiary amides. The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion. Similarly, methyl 2-bromosalicylate can be converted to an amide by heating it with an amine, a process known as aminolysis.

Coupling Reactions Involving this compound

The bromine atom on the aromatic ring of this compound provides a reactive handle for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective methods for forming new carbon-carbon bonds. The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. For this compound, the C-Br bond can undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The reaction requires a base to activate the organoboron compound. The presence of the acidic carboxylic acid and phenolic hydroxyl groups on the this compound substrate means that they will react with the base, potentially requiring the use of excess base or prior protection of these functional groups to achieve efficient coupling.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While traditionally catalyzed by both palladium and copper, palladium-free variants have been developed. Research on the closely related 2-bromobenzoic acid demonstrates its utility in copper-catalyzed, palladium-free domino reactions. In these reactions, a Sonogashira-type coupling occurs between the 2-bromobenzoic acid and a terminal alkyne, followed by an intramolecular cyclization to produce 3-substituted phthalides. rsc.org This process involves the in-situ formation of a copper acetylide, which couples with the aryl bromide. rsc.orgresearchgate.net The reaction conditions can be tuned to favor specific products, and the electronic nature of substituents on the reactants influences the reaction yield. rsc.org

Table 1: Copper-Catalyzed Sonogashira Coupling of Substituted 2-Bromobenzoic Acids rsc.org

| Entry | 2-Bromobenzoic Acid Derivative | Alkyne | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Bromobenzoic acid | Phenylacetylene | CuI | Et₃N | DMF | 90 | 85 |

| 2 | 2-Bromo-5-fluorobenzoic acid | Phenylacetylene | CuI | Et₃N | DMF | 90 | 90 |

| 3 | 2-Bromo-5-methylbenzoic acid | Phenylacetylene | CuI | Et₃N | DMF | 90 | 75 |

| 4 | 2-Bromo-5-methoxybenzoic acid | Phenylacetylene | CuI | Et₃N | DMF | 90 | 70 |

| 5 | 2-Bromobenzoic acid | 1-Octyne | CuI | Et₃N | DMF | 90 | 80 |

Synthesis of Schiff Bases from this compound Precursors

The synthesis of Schiff bases requires the condensation of a primary amine with a carbonyl compound, typically an aldehyde or a ketone. To synthesize a Schiff base from this compound, the carboxylic acid functional group must first be converted into an aldehyde, yielding 2-bromosalicylaldehyde. This transformation is a crucial precursor step. Once 2-bromosalicylaldehyde is obtained, it can be readily reacted with a variety of primary amines in an alcohol solvent, often with a catalytic amount of acid, to produce the corresponding Schiff base (an imine) and water.

Azo Compound Synthesis Utilizing this compound Derivatives

Azo compounds, characterized by the functional group R-N=N-R', are a significant class of chemical compounds, particularly prominent as dyes. orientjchem.org The synthesis of azo dyes from this compound derivatives follows a well-established two-step process involving diazotization followed by an azo coupling reaction. unb.caekb.egchemistrystudent.com

The first step is the formation of a diazonium salt from a primary aromatic amine. nih.gov The amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing. chemistrystudent.comafjbs.com

The second step is the coupling reaction, where the freshly prepared diazonium salt acts as an electrophile and reacts with a nucleophilic coupling agent. In this context, a this compound derivative serves as the coupling component. The reaction is generally carried out in an alkaline solution, for instance, by dissolving the salicylic acid derivative in aqueous sodium hydroxide (B78521) (NaOH). orientjchem.org The diazonium salt solution is then added slowly to the cooled (0-5°C) coupling agent solution with continuous stirring. orientjchem.orgafjbs.com The resulting mixture is often acidified to precipitate the final azo compound, which can then be purified by recrystallization, commonly from glacial acetic acid. orientjchem.orgafjbs.com

The general reaction scheme is as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HCl (aq) → [Ar-N₂]⁺Cl⁻ + NaCl + 2H₂O

Azo Coupling: [Ar-N₂]⁺Cl⁻ + (HO)(Br)C₆H₃COOH → Ar-N=N-C₆H₂(Br)(OH)(COOH) + HCl

Research on various salicylic acid derivatives has produced a range of azo compounds with different substituents. The table below summarizes the synthesis of azo compounds using various salicylic acid derivatives, a methodology directly applicable to this compound.

Table 1: Synthesis of Azo Dyes from Salicylic Acid Derivatives This table is based on methodologies that can be applied to this compound.

| Aromatic Amine (Diazonium Precursor) | Salicylic Acid Derivative (Coupling Agent) | Key Reaction Conditions | Reference |

|---|---|---|---|

| p-Nitroaniline | 3-Methylsalicylic acid | Diazotization at 0-5°C; Coupling in NaOH (aq) at 0-5°C; Acidification with HCl | orientjchem.org |

| p-Aminobenzoic acid | 4-Methylsalicylic acid | Diazotization at 0-5°C; Coupling in NaOH (aq) at 0-5°C; Acidification with HCl | orientjchem.org |

| m-Nitroaniline | 3-Methoxysalicylic acid | Diazotization at 0-5°C; Coupling in NaOH (aq) at 0-5°C; Acidification with HCl | orientjchem.orgresearchgate.net |

| Aniline-2-sulfonic acid | Salicylic acid | Diazotization at 0-5°C; Coupling in NaOH (aq) at 0-5°C | unb.ca |

Chalcone (B49325) Derivatives of this compound

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are key precursors in the biosynthesis of flavonoids and are synthesized through the Claisen-Schmidt condensation. researchgate.netmdpi.com This reaction involves the base-catalyzed condensation between a ketone possessing an α-hydrogen and an aromatic aldehyde that lacks an α-hydrogen. wikipedia.orgpraxilabs.com

To synthesize chalcone derivatives from this compound, it is first necessary to introduce a ketone functional group. A common precursor is a bromo-acetylsalicylic acid derivative, such as 5-bromo-3-acetylsalicylic acid. nih.gov This intermediate can be prepared from 5-bromosalicylic acid via acetylation followed by a Fries rearrangement. nih.gov

The Claisen-Schmidt condensation is then carried out by reacting the bromo-acetylsalicylic acid with various substituted aromatic aldehydes in a solvent like ethanol. rasayanjournal.co.in A strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to catalyze the reaction. rasayanjournal.co.inscialert.net The reaction mixture is stirred at room temperature for an extended period, after which it is diluted with water and acidified to precipitate the crude chalcone product. scialert.net

The general reaction is: (HO)(Br)C₆H₂(COCH₃)COOH + Ar-CHO --(Base)--> (HO)(Br)C₆H₂(CO-CH=CH-Ar)COOH + H₂O

Detailed research has been conducted on the synthesis of chalcones from 5-bromo-3-acetylsalicylic acid, yielding a variety of derivatives. nih.gov

Table 2: Chalcone Derivatives from 5-Bromo-3-acetylsalicylic acid

| Reactant A: Bromo-ketone Precursor | Reactant B: Aromatic Aldehyde | Product Name | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Acetyl-5-bromosalicylic acid | Benzaldehyde | 5-Bromo-2-hydroxy-3-(3-phenyl-acryloyl)-benzoic acid | 65% | nih.gov |

| 3-Acetyl-5-bromosalicylic acid | 2-Chlorobenzaldehyde | 5-Bromo-3-[3-(2-chlorophenyl)-acryloyl]-2-hydroxybenzoic acid | 60% | nih.gov |

| 3-Acetyl-5-bromosalicylic acid | 3-Chlorobenzaldehyde | 5-Bromo-3-[3-(3-chlorophenyl)-acryloyl]-2-hydroxybenzoic acid | 70% | nih.gov |

| 3-Acetyl-5-bromosalicylic acid | 4-Fluorobenzaldehyde | 5-Bromo-3-[3-(4-fluorophenyl)-acryloyl]-2-hydroxybenzoic acid | 68% | nih.gov |

Functionalization of Polysaccharides with this compound Moieties

The modification of polysaccharides is a crucial strategy for creating advanced biomaterials with tailored properties. ncsu.edunih.gov Grafting specific chemical moieties, such as this compound, onto a polysaccharide backbone can introduce new functionalities. researchgate.netresearchgate.net Polysaccharides like chitosan (B1678972), starch, and arabinogalactan (B145846) have been successfully functionalized for various applications. researchgate.netresearchgate.netnih.gov

A notable method for covalently linking a bromo-salicylic acid derivative to a polysaccharide is through palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net Specifically, new salicylate (B1505791) derivatives of arabinogalactan, a polysaccharide from larch wood, have been synthesized by coupling propargyl ethers of arabinogalactan with 5-bromosalicylic acid salts. researchgate.net

This synthesis is a type of Sonogashira reaction. The reaction is performed using a catalytic system composed of a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(Ph₃P)₄), and a copper(I) salt cocatalyst, like copper(I) bromide (CuBr) or copper(I) iodide (CuI). researchgate.net A base, such as piperidine (B6355638) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is required, and the reaction is typically conducted in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (70–95 °C). researchgate.net The propargyl groups on the polysaccharide are converted into propinylsalicylate units, effectively grafting the bromosalicylic acid moiety onto the polymer chain. researchgate.net

Table 3: Palladium-Catalyzed Functionalization of Arabinogalactan with 5-Bromosalicylic Acid

| Polysaccharide Precursor | Substrate | Catalytic System | Base | Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|---|---|

| Propargyl ether of arabinogalactan | 5-Bromosalicylic acid salt | Pd(Ph₃P)₄/PPh₃/CuBr | Piperidine | DMSO, 70-95°C | Conversion of 35% of propargyl groups | researchgate.net |

| Propargyl ether of arabinogalactan | 5-Bromosalicylic acid salt | Pd(Ph₃P)₄/PPh₃/CuI | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMSO, 70-95°C | Conversion of 50% of propargyl groups | researchgate.net |

Compound Index

Reaction Mechanisms and Degradation Pathways of 2 Bromosalicylic Acid

Mechanistic Investigations of 2-Bromosalicylic Acid Formation Reactions

The formation of brominated salicylic (B10762653) acids can occur through various reaction pathways, often involving electrophilic aromatic substitution. The bromination of salicylic acid in an aqueous solution with bromine follows second-order kinetics, being first order with respect to both salicylic acid and bromine. asianpubs.org The proposed mechanism suggests that the reaction is rapid. asianpubs.org

In sunlit saline surface waters, salicylic acid can undergo photo-bromination to form 5-bromosalicylic acid and 3,5-dibromosalicylic acid. nih.gov This process is believed to occur through at least two simultaneous mechanisms. The first involves the formation of reactive bromine radical species (Br•, Br2•−) through the hydroxyl radical-mediated oxidation of bromide ions. These radicals then react selectively with electron-rich compounds like salicylic acid. The second mechanism suggests the formation of hypobromous acid via a two-electron oxidation of bromide ions by peroxynitrite. This reaction is catalyzed by nitrite (B80452), which plays a key role in the photolytic formation of nitric oxide, a precursor to peroxynitrite. nih.gov

The synthesis of related compounds can also provide insight into formation mechanisms. For instance, in the synthesis of certain HIV-1 integrase inhibitors, a 3-formyl salicylaldehyde (B1680747) was brominated using N-bromosuccinimide (NBS) in acetonitrile (B52724) to yield a brominated intermediate. nih.gov Another approach involved the Suzuki-Miyaura cross-coupling reaction, where 5-bromosalicylic acid was coupled with various aryl boronic acids in the presence of a palladium catalyst in water at room temperature. rsc.org This highlights a pathway to more complex derivatives starting from a brominated salicylic acid. rsc.org

Table 1: Investigated Formation Reactions of Brominated Salicylic Acids

| Reactants | Reagents/Conditions | Product(s) | Source |

|---|---|---|---|

| Salicylic acid | Bromine (aqueous solution) | Brominated salicylic acid | asianpubs.org |

| Salicylic acid | Sunlit saline water, bromide ions | 5-Bromosalicylic acid, 3,5-dibromosalicylic acid | nih.gov |

| 3-Formyl salicylaldehyde | N-bromosuccinimide (NBS), acetonitrile | Brominated aldehyde intermediate | nih.gov |

| 5-Bromosalicylic acid, Phenyl boronic acid | [PdCl2(NH2CH2COOH)2] catalyst, K2CO3, water | Biphenyl carboxylic acid derivative | rsc.org |

Environmental Degradation Mechanisms of this compound

This compound can be found as a degradation product of larger brominated compounds, such as the polymeric flame retardant "Polymeric FR". bsef.comacs.org Its environmental fate is therefore of interest.

Oxidative Degradation Pathways

Advanced oxidation processes (AOPs) are effective in degrading halogenated organic compounds. The degradation of salicylic acid and its halogenated derivatives can be initiated by hydroxyl radicals (•OH). mdpi.comntnu.no In the case of salicylic acid, this leads to the formation of hydroxylated intermediates like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. mdpi.comntnu.no Further oxidation can lead to ring-opening and the formation of smaller aliphatic acids such as maleic acid, fumaric acid, and glyoxylic acid, eventually leading to mineralization (CO2 and water). mdpi.com

The degradation of 5-halogenosalicylic acids, including 5-bromosalicylic acid (5BrSA), by sulfate (B86663) radicals (SO4•−) in a thermo-activated persulfate system has also been studied. researchgate.net The results indicated that phenoxyl radicals play a crucial role in the primary oxidation pathways. researchgate.net

Radical-Mediated Decomposition of this compound

The decomposition of this compound can be mediated by various radical species. As mentioned, hydroxyl and sulfate radicals are key oxidants in AOPs. mdpi.comresearchgate.net The interaction of these highly reactive radicals with the aromatic ring of this compound initiates a cascade of reactions, leading to its degradation. mdpi.comntnu.noresearchgate.net

In the context of photo-bromination of salicylic acid in saline waters, reactive bromine radical species (Br•, Br2•−) are formed and react with the salicylic acid. nih.gov While this describes a formation pathway for brominated salicylic acids, the reverse, de-bromination, can also occur under certain reductive conditions. For example, the sulfite/UV process has been shown to be effective for the reductive dechlorination of monochloroacetic acid, and similar principles could apply to debromination. acs.org

Role of Catalysts in this compound Removal

Catalysts play a significant role in enhancing the degradation of halogenated organic compounds. In Fenton and Fenton-like processes, iron-based catalysts are used to generate hydroxyl radicals from hydrogen peroxide (H2O2). mdpi.com Theoretical studies comparing goethite (α-FeOOH) and lepidocrocite (γ-FeOOH) in the Fenton process for the removal of 5-bromosalicylic acid (BSA) showed that while goethite is better at catalyzing H2O2 decomposition, the γ-FeOOH/H2O2 system is more efficient in degrading BSA because free radicals are more easily desorbed from its surface. mdpi.com

Photocatalysis using titanium dioxide (TiO2) is another effective method. However, the degradation pathway of the target molecule is crucial. For salicylic acid, degradation primarily occurs through the formation of surface complexes with Ti(IV) ions, which is different from the pathway for phenol. psu.edu

Palladium catalysts are effective for Suzuki-Miyaura coupling reactions involving brominated salicylic acids, which, while being a synthetic application, demonstrates the catalytic activation of the carbon-bromine bond. rsc.orggoogle.com

Table 2: Key Species and Catalysts in the Degradation of Brominated Salicylic Acid

| Degradation Method | Key Reactive Species | Catalyst | Intermediate/Final Products | Source |

|---|---|---|---|---|

| Advanced Oxidation (AOPs) | Hydroxyl radicals (•OH) | - | Hydroxylated intermediates, aliphatic acids, CO2, H2O | mdpi.comntnu.no |

| Thermo-activated Persulfate | Sulfate radicals (SO4•−), Phenoxyl radicals | Heat | Oxidation products | researchgate.net |

| Fenton Process | Hydroxyl radicals (•OH) | Goethite (α-FeOOH), Lepidocrocite (γ-FeOOH) | Degradation products | mdpi.com |

| Photocatalysis | Electron-hole pairs | Titanium dioxide (TiO2) | Degradation products | psu.edu |

Advanced Spectroscopic Characterization of 2 Bromosalicylic Acid and Its Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy is instrumental in identifying functional groups and elucidating the structural intricacies of molecules by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and providing information about intra- and intermolecular interactions, such as hydrogen bonding.

For 2-Bromosalicylic acid, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its functional groups: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the brominated benzene (B151609) ring. The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the carboxylic acid significantly influences the position and shape of the O-H and C=O stretching bands. farmaceut.org

Due to the limited availability of specific experimental FT-IR data for this compound, a comparative analysis with related compounds such as salicylic (B10762653) acid and its other halogenated derivatives is insightful. For salicylic acid, a broad band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, superimposed with the sharper O-H stretch of the phenolic group. growingscience.comresearchgate.net The C=O stretching vibration of the carboxylic acid is usually found around 1650-1680 cm⁻¹. researchgate.net

In a study of 3-Bromo-2-hydroxy-5-methylbenzoic acid, the IR spectrum shows a broad O-H stretch for the carboxylic acid and hydroxyl groups in the range of 2500-3000 cm⁻¹ and a C=O stretch at approximately 1680 cm⁻¹. Theoretical calculations on 5-bromosalicylic acid predict the C=O stretching vibration to be around this region as well. dergipark.org.tr The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. For 2-bromobenzoic acid, these vibrations are assigned with the aid of computational methods. nih.gov

Table 1: Predicted and Comparative FT-IR Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds

| Vibrational Mode | Salicylic Acid (Experimental) growingscience.comresearchgate.net | 3-Bromo-2-hydroxy-5-methylbenzoic acid (Experimental) | 2-Bromobenzoic Acid (Experimental) nih.gov | Predicted Range for this compound |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3000 (broad) | - | 2500-3300 (broad) |

| O-H Stretch (Phenolic) | ~3230 | ~3200-3500 | - | ~3200-3500 |

| C-H Stretch (Aromatic) | ~3000-3100 | Not specified | ~3060 | ~3000-3100 |

| C=O Stretch (Carboxylic Acid) | ~1650-1680 | ~1680 | ~1688 | ~1660-1690 |

| C=C Stretch (Aromatic) | ~1450-1610 | Not specified | ~1570, 1589 | ~1450-1620 |

| C-O Stretch | Not specified | Not specified | ~1306 | ~1250-1350 |

| O-H Bend (in-plane) | ~1380 | Not specified | ~1421 | ~1380-1420 |

| C-Br Stretch | - | Not specified | Not specified | ~500-700 |

Note: This table is interactive. The data for this compound are predictive and based on the analysis of related compounds.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the carbon skeleton of aromatic compounds.

The FT-Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. A detailed theoretical and experimental study on 5-bromosalicylic acid has been conducted, providing a basis for predicting the Raman shifts for this compound. researchgate.net In aromatic compounds, the C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the benzene ring are expected between 1400 and 1650 cm⁻¹. niscpr.res.in

For 2-bromobenzoic acid, FT-Raman studies have been performed and compared with theoretical calculations, aiding in the assignment of vibrational modes. nih.gov The ring breathing mode, a characteristic symmetric vibration of the benzene ring, is often a strong band in the Raman spectrum.

Table 2: Predicted and Comparative FT-Raman Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds

| Vibrational Mode | 5-Bromosalicylic Acid (Theoretical) researchgate.net | 2-Bromobenzoic Acid (Experimental) nih.gov | 2-Nitrophenol (for comparison of C-H modes) | Predicted Range for this compound |

| C-H Stretch (Aromatic) | ~3070-3090 | ~3068 | ~3100 | ~3050-3100 |

| C=O Stretch (Carboxylic Acid) | ~1660 | ~1688 | - | ~1660-1690 |

| C=C Stretch (Aromatic) | ~1570, 1610 | ~1573, 1592 | ~1580 | ~1570-1620 |

| Ring Breathing | ~1030 | ~1028 | ~1025 | ~1020-1040 |

| C-Br Stretch | ~670 | Not specified | - | ~650-700 |

Note: This table is interactive. The data for this compound are predictive and based on the analysis of related compounds.

Terahertz Time-Domain Spectroscopy (THz-TDS) probes low-frequency vibrational modes, such as intermolecular vibrations (e.g., hydrogen bond stretching and lattice phonons) and intramolecular torsional modes. researchgate.netfrontiersin.org This technique is highly sensitive to the crystalline structure and polymorphism of materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.

In this compound, three aromatic protons are present, and their chemical shifts are affected by the electron-withdrawing carboxylic acid group, the electron-donating hydroxyl group, and the bromine atom. The proton ortho to the bromine atom is expected to be deshielded and appear at a higher chemical shift. The protons of the carboxylic acid and hydroxyl groups are typically broad singlets and their chemical shifts can be highly variable depending on the solvent and concentration. ubc.ca

For comparison, in 3-Bromo-2-hydroxy-5-methylbenzoic acid, the aromatic protons show distinct splitting patterns. In the absence of experimental data for this compound, predicted chemical shifts can be estimated based on substituent effects.

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-3 | 7.8 - 8.1 | Doublet of doublets (dd) | Influenced by ortho -COOH and para -OH |

| H-4 | 7.0 - 7.3 | Doublet of doublets (dd) | Influenced by ortho -H and para -Br |

| H-5 | 7.5 - 7.8 | Doublet of doublets (dd) | Influenced by ortho -Br and meta -COOH |

| -OH | 9.0 - 12.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

| -COOH | 11.0 - 13.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

Note: This table is interactive. The predicted chemical shifts are estimations based on known substituent effects and data from similar compounds.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.

In this compound, seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically 165-185 ppm). The carbon atom attached to the bromine (C-2) will be influenced by the heavy atom effect. The carbons attached to the hydroxyl group (C-1) and the carboxylic acid group (C-6) will also have characteristic chemical shifts.

For 3-Bromo-2-hydroxy-5-methylbenzoic acid, the carboxylic acid carbon appears around 170 ppm. Data for 3-Bromo-2-hydroxybenzoic acid is also available for comparison. nih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (-COOH) | 168 - 172 | Carbonyl carbon, downfield shift. |

| C-2 (-Br) | 110 - 115 | Shielded due to heavy atom effect of Br. |

| C-3 | 135 - 140 | Aromatic carbon. |

| C-4 | 120 - 125 | Aromatic carbon. |

| C-5 | 130 - 135 | Aromatic carbon. |

| C-6 (-OH) | 155 - 160 | Deshielded due to the attached -OH group. |

| C-7 (aromatic C-H) | Not Applicable | There are only 6 carbons in the ring. |

Note: This table is interactive. The predicted chemical shifts are estimations based on known substituent effects and data from similar compounds.

Theoretical NMR Spectral Analysis

Theoretical Nuclear Magnetic Resonance (NMR) spectral analysis, often employing quantum chemical calculations, is a powerful tool for predicting and interpreting the NMR spectra of molecules like this compound. The Gauge-Invariant Atomic Orbital (GIAO) method is a commonly used approach for calculating nuclear magnetic shielding properties. dergipark.org.tr By performing these calculations on an optimized molecular geometry, researchers can predict the 1H and 13C NMR chemical shifts. dergipark.org.tr

These theoretical calculations provide valuable insights into the electronic environment of each nucleus. For instance, the chemical shifts of aromatic carbons in similar organic molecules typically span a range greater than 100 ppm. researchgate.net Theoretical methods, such as Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, can be used to optimize the molecular structure and subsequently calculate the NMR chemical shifts. dergipark.org.tr The calculated values can then be compared with experimental data to confirm structural assignments and understand the influence of substituents, like the bromine atom and hydroxyl group in this compound, on the magnetic shielding of the nuclei. dergipark.org.tr This comparison between theoretical and experimental data is crucial for validating the computational model and gaining a deeper understanding of the molecule's structure-property relationships. dergipark.org.tr

| Parameter | Description | Typical Application |

| Calculation Method | Gauge-Invariant Atomic Orbital (GIAO) | Prediction of 1H and 13C NMR chemical shifts. dergipark.org.tr |

| Theoretical Level | Density Functional Theory (DFT), e.g., B3LYP/6-311++G(d,p) | Optimization of molecular geometry for accurate NMR predictions. dergipark.org.tr |

| Data Comparison | Theoretical vs. Experimental Spectra | Validation of molecular structure and understanding of substituent effects. dergipark.org.tr |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk The absorption of this radiation promotes outer electrons from a lower energy ground state to a higher energy excited state. shu.ac.uklibretexts.org In organic molecules like this compound, the absorption of UV and visible radiation is primarily associated with functional groups containing valence electrons with low excitation energies, known as chromophores. tanta.edu.eg

The electronic transitions observed in the UV-Vis spectrum of an organic molecule typically involve the excitation of electrons from π (bonding) and n (non-bonding) molecular orbitals to π* (antibonding) molecular orbitals. libretexts.orgelte.hu These are referred to as π → π* and n → π* transitions. libretexts.org The presence of a conjugated system, such as the aromatic ring in this compound, results in these transitions occurring in the experimentally accessible region of the spectrum (200-800 nm). libretexts.orgtanta.edu.eg The combination of these electronic transitions with vibrational and rotational transitions leads to broad absorption bands rather than sharp lines. shu.ac.uk The position and intensity of these bands provide information about the molecule's electronic structure. shu.ac.uk Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and analyze the electronic absorption spectra, offering insights into the nature of the electronic transitions. dergipark.org.trtandfonline.com

| Transition Type | Description | Typical Wavelength Range |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. libretexts.org | 200 - 700 nm for conjugated systems. tanta.edu.eg |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. libretexts.org | 200 - 700 nm for molecules with heteroatoms. tanta.edu.eg |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. upi.edu | Typically in the far UV region (<200 nm). elte.hu |

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the three-dimensional atomic arrangement in crystalline solids.

| Parameter | Information Obtained | Significance |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. uhu-ciqso.es | Fundamental crystallographic data. |

| Bond Lengths & Angles | The distances and angles between atoms in the molecule. uhu-ciqso.es | Defines the molecular geometry. |

| Atomic Coordinates | The precise position of each atom in the unit cell. uol.de | Allows for the visualization of the 3D molecular structure. |

| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds. fzu.cz | Understanding of crystal packing and physical properties. |

X-ray Powder Diffraction (XRPD) is a powerful technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single, well-ordered crystal, XRPD is performed on a finely powdered sample containing a multitude of tiny, randomly oriented crystallites. units.itlibretexts.org The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). libretexts.org Each crystalline phase has a characteristic XRPD pattern, which serves as a "fingerprint" for its identification. This makes XRPD an essential tool for phase identification, determining sample purity, and detecting different polymorphic forms of a substance. units.it For example, the characteristic peaks in the XRPD pattern of salicylic acid have been identified at specific 2θ values. researchgate.net

| Application | Description |

| Phase Identification | Comparing the experimental diffraction pattern to a database of known patterns to identify the crystalline phases present in a sample. |

| Purity Analysis | Detecting the presence of crystalline impurities by identifying peaks that do not belong to the main phase. |

| Polymorph Screening | Differentiating between different crystalline forms (polymorphs) of the same compound, as each polymorph will have a unique XRPD pattern. units.it |

| Lattice Parameter Refinement | Precisely determining the unit cell dimensions from the positions of the diffraction peaks. libretexts.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. bruker.com The principle of EPR is analogous to NMR, but it involves the excitation of electron spins rather than nuclear spins in the presence of a magnetic field. bruker.com The resulting EPR spectrum provides information about the identity, concentration, and electronic structure of the paramagnetic species. bruker.com

In the context of this compound, EPR could be employed to study radical species that may be generated through various chemical or photochemical processes. For instance, the interaction of the molecule with reactive oxygen species (ROS) could potentially lead to the formation of radical intermediates. nih.gov EPR spectroscopy would be instrumental in detecting and identifying these transient radical species, providing insights into reaction mechanisms and potential degradation pathways. cardiff.ac.uknih.gov The analysis of the g-factor and hyperfine coupling constants in the EPR spectrum can help to pinpoint the location of the unpaired electron within the radical and characterize its interaction with nearby magnetic nuclei.

| Parameter | Information Provided |

| g-factor | Helps in the identification of the radical species. |

| Hyperfine Coupling | Provides information about the interaction of the unpaired electron with magnetic nuclei, revealing details about the radical's structure. bruker.com |

| Signal Intensity | Proportional to the concentration of the paramagnetic species. bruker.com |

Computational Chemistry and Theoretical Studies of 2 Bromosalicylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and properties of 2-Bromosalicylic acid. These methods, grounded in the principles of quantum mechanics, allow for the precise modeling of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine the most stable molecular geometry. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule.

The optimized geometry reveals key structural parameters. An intramolecular hydrogen bond is typically observed between the hydrogen of the hydroxyl group and the oxygen of the carboxyl group, a feature also seen in salicylic (B10762653) acid. The introduction of the bromine atom at the ortho position relative to the hydroxyl group induces steric and electronic effects that influence the bond lengths and angles of the benzene (B151609) ring. For instance, the C-Br bond length is a critical parameter derived from these calculations. The planarity of the molecule is also assessed, with minor deviations from a perfect plane expected due to the substitutions.

| Parameter | Optimized Value (Å/°) |

| C-Br Bond Length | 1.91 |

| O-H (hydroxyl) Bond Length | 0.97 |

| C=O (carboxyl) Bond Length | 1.22 |

| C-O (hydroxyl) Bond Angle | 119.5 |

| C-C-Br Bond Angle | 121.0 |

| Note: The data in this table is hypothetical and based on typical values from DFT calculations on similar molecules for illustrative purposes. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

To understand the electronic transitions and spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, such as absorption wavelengths (λmax) and oscillator strengths (f), which are crucial for interpreting UV-Vis spectra.

TD-DFT calculations can predict the electronic transitions, typically π → π* and n → π*, that are characteristic of aromatic compounds. The solvent environment can be modeled using methods like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to provide more accurate predictions that can be compared with experimental spectra. The results from these calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.25 | HOMO → LUMO (π → π) |

| S0 → S2 | 275 | 0.18 | HOMO-1 → LUMO (n → π) |

| S0 → S3 | 240 | 0.35 | HOMO → LUMO+1 (π → π*) |

| Note: The data in this table is hypothetical and based on typical values from TD-DFT calculations on similar molecules for illustrative purposes. |

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset (MP2) perturbation theory is a post-Hartree-Fock ab initio method used to account for electron correlation more accurately than standard DFT methods in some cases. For this compound, MP2 calculations can be used to refine the geometry and energy calculations, providing a higher level of theory for comparison.

These calculations are computationally more demanding than DFT but can offer a more precise description of intermolecular interactions and electron correlation effects. The results from MP2 calculations can be particularly valuable for assessing the stability of different conformers and for obtaining highly accurate electronic properties. A comparative study using both DFT and MP2 methods can provide a comprehensive understanding of the molecule's electronic structure.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. For this compound, MD simulations can reveal the dynamics of the intramolecular hydrogen bond and the rotation of the carboxyl and hydroxyl groups. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the environment affects the molecule's behavior.

By simulating the molecule's movements over a period, researchers can identify the most stable and frequently occurring conformations. This is particularly important for understanding how this compound might interact with other molecules, such as biological receptors. The trajectory from an MD simulation can be analyzed to determine the flexibility of different parts of the molecule and to explore the energy barriers between different conformational states.

Analysis of Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Mapping

The spatial distribution of the HOMO and LUMO provides a visual representation of the electron-donating and electron-accepting regions of this compound, respectively. In aromatic systems, the HOMO is often a π-orbital delocalized across the benzene ring, indicating that this is where an electrophilic attack is most likely to occur. The LUMO, also typically a π*-orbital, is spread over the ring and the carboxyl group, highlighting the regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing bromine atom and carboxyl group, along with the electron-donating hydroxyl group, influences the energies of these frontier orbitals.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: The data in this table is hypothetical and based on typical values from DFT calculations on similar molecules for illustrative purposes. |

Natural Bonding Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that examines the electronic structure of a molecule in terms of localized bonds and lone pairs, providing insights into intramolecular interactions. uni-muenchen.dewikipedia.org This analysis is particularly useful for understanding hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital (typically a σ-bond) to an adjacent empty or partially filled non-bonding or antibonding orbital. wikipedia.orgtestbook.com This electron delocalization leads to increased molecular stability. wikipedia.org

In this compound, hyperconjugative interactions can be identified by analyzing the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions, calculated using second-order perturbation theory, quantifies the extent of charge delocalization. uni-muenchen.deuba.ar Significant E(2) values indicate strong hyperconjugative effects.

For instance, the interaction between the lone pair orbitals of the oxygen atoms in the carboxyl and hydroxyl groups and the antibonding orbitals of the aromatic ring contributes to charge delocalization. Similarly, the interaction of the C-C and C-H σ-bonds of the ring with adjacent antibonding orbitals stabilizes the molecule. The presence of the bromine atom also influences the electronic environment, with its lone pairs potentially participating in hyperconjugative interactions.

Chemical Reactivity and Descriptor Analysis

Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for predicting the most probable sites for electrophilic and nucleophilic attack on a molecule. scm.comnumberanalytics.com The Fukui function, f(r), describes the change in electron density at a specific point when an electron is added to or removed from the system. scm.com

For nucleophilic attack (attack by a species with excess electrons): The relevant Fukui function is f+(r), which indicates the sites most susceptible to gaining an electron. Regions with a high value of f+(r) are identified as electrophilic sites. scm.comschrodinger.com

For electrophilic attack (attack by an electron-deficient species): The pertinent Fukui function is f-(r), which highlights the areas most likely to lose an electron. Regions with a high value of f-(r) are designated as nucleophilic sites. scm.comschrodinger.com

In the case of this compound, the Fukui functions can be calculated to identify the atoms most susceptible to attack. It is anticipated that the oxygen atoms of the carboxyl and hydroxyl groups, with their high electron density, would be likely sites for electrophilic attack. Conversely, the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing carboxyl group, could be potential sites for nucleophilic attack. A visual representation of the Fukui functions, often mapped onto the molecular surface, provides a clear depiction of these reactive regions. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable visual tool for understanding the charge distribution within a molecule and predicting its reactivity. uni-muenchen.deresearchgate.net It illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. researchgate.net

Red, orange, and yellow regions: Indicate negative electrostatic potential, signifying areas of high electron density. These regions are prone to electrophilic attack. researchgate.net

Blue regions: Represent positive electrostatic potential, indicating areas of low electron density or electron deficiency. These sites are susceptible to nucleophilic attack. researchgate.netresearchgate.net

Green regions: Denote neutral or near-zero electrostatic potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and hydroxyl groups, confirming them as sites for electrophilic attack. Positive potential (blue) might be observed around the hydrogen atoms of the hydroxyl and carboxyl groups, and potentially on the carbon atom attached to the bromine, making them susceptible to nucleophilic interactions. The MEP map provides a comprehensive picture of the molecule's charge distribution and complements the predictions made by Fukui function analysis. researchgate.netmdpi.com

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -E(HOMO). rsc.org A lower ionization potential suggests a greater ability to donate electrons.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -E(LUMO). rsc.org

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2. researchgate.net A more negative chemical potential indicates higher reactivity. most.gov.bd

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (I - A) / 2. researchgate.net A larger energy gap between the HOMO and LUMO results in greater hardness, indicating higher stability and lower reactivity. dergipark.org.tr

Theoretical calculations for salicylic acid isomers have shown how these descriptors can be used to compare reactivity. researchgate.netresearchgate.net For this compound, these values would be influenced by the presence of the bromine atom and the intramolecular hydrogen bonding.

Table 1: Calculated Global Reactivity Descriptors for Salicylic Acid Isomers (eV)

| Descriptor | Ortho-Hydroxybenzoic Acid (Salicylic Acid) | Meta-Hydroxybenzoic Acid | Para-Hydroxybenzoic Acid |

|---|---|---|---|

| Ionization Potential (I) | 6.879 | 7.203 | 6.941 |

| Electron Affinity (A) | -0.185 | -0.362 | -0.212 |

| Chemical Potential (μ) | -3.347 | -3.421 | -3.365 |

| Chemical Hardness (η) | 3.532 | 3.783 | 3.577 |

| Electrophilicity Index (ω) | 2.147 | 1.927 | 3.059 |

| Nucleophilicity Index (N) | 2.484 | 2.345 | 2.313 |

Data sourced from a theoretical study on salicylic acid isomers using DFT B3LYP/6-311G(d,p). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net

The process of developing a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen. For this compound, this would involve synthesizing and testing a range of derivatives.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the molecular descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.comnih.gov

For derivatives of this compound, a QSAR study could identify the key structural features that influence a specific biological activity, such as antimicrobial or anti-inflammatory effects. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. biolscigroup.us

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, such as optical switching and data storage. scielo.org.mxdiva-portal.org Organic molecules, in particular, have garnered significant interest as NLO materials due to their potential for large NLO responses and the ability to tailor their properties through chemical synthesis. scielo.org.mx

The NLO properties of a molecule are characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. researchgate.netdiva-portal.org Computational chemistry provides powerful tools for predicting these properties.

Theoretical studies on similar organic molecules, such as derivatives of salicylic acid and other aromatic compounds, have demonstrated that the presence of electron-donating and electron-accepting groups, as well as extended π-conjugated systems, can significantly enhance the NLO response. researchgate.netnih.gov The intramolecular charge transfer between these groups is a key factor governing the magnitude of the hyperpolarizability. scielo.org.mx

For this compound, theoretical calculations could predict its first and second hyperpolarizabilities. The presence of the electron-withdrawing carboxyl group and the electron-donating hydroxyl group, along with the bromine atom, on the aromatic ring suggests that it may possess interesting NLO properties. Further computational design, by introducing different substituent groups to the this compound scaffold, could be employed to explore derivatives with enhanced NLO responses. nih.gov The investigation of NLO properties is a burgeoning field with the potential for discovering new materials for advanced technologies. mdpi.comarxiv.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Salicylic acid (Ortho-hydroxybenzoic acid) |

| Meta-hydroxybenzoic acid |

Coordination Chemistry and Metal Complexation of 2 Bromosalicylic Acid

2-Bromosalicylic Acid as a Polydentate Ligand

This compound, typically in its deprotonated anionic form (2-bromosalicylate), functions as a versatile polydentate ligand. A polydentate ligand is a molecule or ion that can bind to a central metal atom through two or more donor atoms simultaneously, forming a stable complex. numberanalytics.com The term "denticity" refers to the number of donor atoms a single ligand uses to bind to the metal center. byjus.com

In the case of the 2-bromosalicylate anion, the primary donor atoms are the oxygen atoms of the carboxylate group (-COO⁻) and the oxygen atom of the phenolic hydroxyl group (-O⁻). This arrangement allows it to act as a bidentate ligand, "biting" the metal ion to form a stable six-membered chelate ring. byjus.com The formation of such chelate rings is entropically favored, a phenomenon known as the chelate effect, which results in complexes that are significantly more stable than those formed by comparable monodentate ligands. numberanalytics.com

Beyond simple chelation, the 2-bromosalicylate anion can adopt more complex coordination behaviors. It can act as a bridging ligand, where its donor atoms coordinate to two or more different metal centers, leading to the formation of polynuclear or polymeric structures. Salicylic (B10762653) acid and its derivatives are known to exhibit various binding modes, including monodentate, chelating, and combinations of chelating and bridging, making them highly versatile in constructing diverse coordination architectures. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The resulting complexes can be isolated as crystalline solids and are characterized using a variety of analytical techniques, including X-ray crystallography, infrared (IR) spectroscopy, and UV-Vis spectrophotometry, to determine their structure and properties. researchgate.netbioline.org.br

The alkaline earth metals, comprising Group 2 of the periodic table (Beryllium, Magnesium, Calcium, Strontium, Barium, and Radium), readily form +2 ions. wikipedia.org Due to their high positive charge density, especially for the smaller cations like Mg²⁺ and Ca²⁺, they have a significant tendency to form stable complexes with Lewis bases, including polydentate ligands. libretexts.org

While specific studies detailing the isolation of this compound complexes with all alkaline earth metals are not extensively documented, the fundamental principles of coordination chemistry suggest their formation is highly feasible. Coordinatively unsaturated and highly Lewis acidic complexes of magnesium and calcium are known to react with and bind various molecules. chemrxiv.orgrsc.org For instance, aqueous solutions of Mg²⁺ are known to exist as the octahedral [Mg(H₂O)₆]²⁺ complex, and this cation readily forms complexes with other Lewis bases. libretexts.org The reaction between an alkaline earth metal salt, such as CaCl₂ or MgCl₂, and this compound under appropriate pH conditions would be expected to yield complexes where the 2-bromosalicylate anion displaces the coordinated water molecules to form a stable chelate.

Zinc(II) is a d¹⁰ metal ion that exhibits flexible coordination geometry, commonly forming tetrahedral or octahedral complexes. Its interactions with carboxylate ligands are well-documented, showing a variety of coordination modes. Research on related systems, such as 5-halosalicylates, has demonstrated the formation of mononuclear Zn(II) complexes. In these structures, two chelate-bonded 5-halosalicylate ligands and two water molecules coordinate to the central zinc atom, resulting in an octahedral geometry. researchgate.net

The coordination of carboxylate groups to Zn(II) can be categorized based on spectroscopic data, particularly the difference [Δ = νₐₛ(COO) - νₛ(COO)] between the asymmetric and symmetric stretching frequencies of the carboxylate group in IR spectra. These distinct modes are critical in determining the final architecture of the coordination polymer. acs.org

Table 1: Coordination Modes of Carboxylate Groups in Zn(II) Complexes

| Coordination Mode | Description |

|---|---|

| Monodentate | The carboxylate group binds to the metal center through only one of its oxygen atoms. |

| Bidentate Chelate | Both oxygen atoms of the same carboxylate group bind to the same metal center, forming a four-membered ring. |

| Bidentate Bridged | Each oxygen atom of the carboxylate group binds to a different metal center, linking them together. |

Data derived from studies on Zn(II) coordination polymers. acs.org

Gallium(III) complexes with ligands similar to this compound have also been synthesized and characterized, indicating that Ga(III) readily forms stable complexes with this class of ligands. researchgate.net

The formation of heterometallic complexes, which contain two or more different metal ions, is an advanced area of coordination chemistry. Salicylate-type ligands are effective at bridging different metal ions. For example, heterometallic networks involving cerium(III) and iron(III) linked by salicylate (B1505791) ligands have been successfully synthesized. researchgate.net These structures often feature Fe(III)-salicylate units that are bridged by the other metal ion, demonstrating the capacity of the salicylate ligand to organize different metals into a single molecular entity. researchgate.net

Iron(III) readily forms stable complexes with salicylate derivatives. researchgate.net Given the known ability of Ca(II) to participate in coordination complexes libretexts.orgchemrxiv.org and the proven bridging capability of salicylate ligands, the formation of a heterometallic Fe(III)-Ca(II) complex with 2-bromosalicylate is considered plausible. Such a complex would likely involve 2-bromosalicylate anions chelating the Fe(III) ions, with the carboxylate or hydroxyl oxygens also bridging to adjacent Ca(II) ions.

Chelation Properties and Coordination Modes of Salicylate Anions

The salicylate anion is a remarkably versatile ligand, capable of adopting numerous coordination modes which dictate the final structure of the metal complex. The specific mode is influenced by factors such as the nature of the metal ion, the reaction stoichiometry, the pH of the solution, and the presence of other ancillary ligands. researchgate.netmdpi.com

The most common coordination modes observed for salicylate and its derivatives like 2-bromosalicylate are:

Monodentate: The ligand binds to the metal through a single carboxylate oxygen. This is less common but can occur when strong competing ligands are present. researchgate.net

Bidentate Chelate: The carboxylate and adjacent hydroxyl groups both bind to the same metal ion. This is a very common and stable arrangement that forms a six-membered ring. researchgate.netniscpr.res.in

Bidentate Bridging: The carboxylate group bridges two metal centers. This mode is crucial for the formation of one-, two-, or three-dimensional coordination polymers. acs.org

Tridentate (Chelating and Bridging): The ligand can chelate one metal ion while simultaneously using one of its carboxylate oxygens to bridge to an adjacent metal ion. This combined mode leads to complex, high-dimensionality networks. researchgate.net

In many crystal structures, the hydroxyl group of the salicylic acid moiety is deprotonated, and its anionic oxygen coordinates with the metal center, playing a direct role in chelation. niscpr.res.in

Table 2: Summary of Salicylate Anion Coordination Modes

| Coordination Mode | Donor Atoms Involved | Resulting Structure |

|---|---|---|

| Monodentate | One Carboxylate Oxygen | Simple Complex |

| Bidentate Chelate | One Carboxylate Oxygen & Hydroxyl Oxygen | Mononuclear Complex (Chelate Ring) |

| Bidentate Bridging | Two Carboxylate Oxygens (to different metals) | Polynuclear or Polymeric Chain |

| Tridentate (Bridging-Chelate) | Two Carboxylate Oxygens & Hydroxyl Oxygen | Complex Polynuclear or Polymeric Network |

Information compiled from multiple sources on salicylate coordination chemistry. researchgate.netacs.orgniscpr.res.in

Catalytic Applications of this compound Metal Complexes

Metal complexes are widely used as catalysts in a variety of industrial and chemical processes, including oxidation reactions. sci-hub.seorientjchem.org While the direct use of pre-formed this compound metal complexes as catalysts is not widely reported, related systems show significant catalytic activity.

A notable application is seen in advanced oxidation processes. Research has shown that 5-bromosalicylic acid can be effectively degraded in the presence of iron oxyhydroxide (goethite, α-FeOOH) and hydrogen peroxide. researchgate.net In this system, the iron mineral acts as a catalyst to decompose H₂O₂, generating highly reactive hydroxyl (•OH) and hydroperoxyl (•OOH) radicals. These radicals are responsible for the subsequent oxidation and degradation of the 5-bromosalicylic acid molecule. researchgate.net This demonstrates a direct link between a brominated salicylic acid and a metal-catalyzed oxidation system.

Furthermore, other iron(III) complexes are known to be effective catalysts for Fenton-like reactions, activating oxidants like peracetic acid to degrade various pollutants. nih.gov The catalytic activity of metal complexes often relies on the ability of the metal center to cycle between different oxidation states, facilitating the transfer of electrons required for the chemical transformation.

Materials Science Applications of 2 Bromosalicylic Acid and Its Derivatives

Functionalization of Polymeric Materials

The incorporation of bromosalicylic acid moieties into polymer chains allows for the creation of materials with tailored properties. Research in this area has focused on both condensation polymers and various copolymers.

Synthesis and Characterization of 2-Bromosalicylic Acid-Formaldehyde Polymers

Research into the synthesis of polymers from bromosalicylic acid and formaldehyde (B43269) has primarily centered on the 4-bromo isomer. Studies describe the condensation polymerization of 4-bromosalicylic acid with formaldehyde to create resins with specific chelating and ion-exchange properties. acs.orgacs.org These polymers are synthesized through acid-catalyzed polycondensation.

Characterization of these polymers involves various analytical techniques. For instance, the composition of copolymers derived from 4-halosalicylic acids (including 4-bromosalicylic acid) and formaldehyde with other comonomers is determined through methods like elemental analysis for halogen content and non-aqueous conductometric titration. ias.ac.in The solubility differences between the resulting copolymer and the corresponding homopolymers are used to isolate and purify the copolymer product. ias.ac.in

Copolymers Incorporating this compound Moieties

The synthesis of copolymers allows for the integration of the properties of bromosalicylic acid with other monomers. Research has detailed the copolymerization of 4-bromosalicylic acid (BS) and various comonomers with formaldehyde (F) using an acid catalyst. ias.ac.in The resulting copolymers, such as those combining 4-bromosalicylic acid with salicylic (B10762653) acid (SA), p-hydroxybenzoic acid (PHBA), or p-cresol (B1678582) (PC), have been synthesized and characterized. ias.ac.in The molar proportions of the monomers are typically controlled, for example, a 1:1:2 ratio of BS, a comonomer, and formaldehyde, respectively. ias.ac.in

More recently, derivatives like bromosalicylic allyl ester have been used to create novel photopolymers for 3D printing applications. upc.edu In this approach, the bromosalicylic acid derivative is functionalized with a reactive allyl group, allowing it to participate in thiol-ene crosslinking reactions during digital light processing (DLP) 3D printing. upc.edu This method enables the creation of complex, porous tissue scaffolds where the therapeutic agent is an integral part of the polymer backbone. upc.edu

Nanomaterials Synthesis and Engineering

Bromosalicylic acid derivatives have emerged as crucial additives in the controlled synthesis of metallic nanomaterials, particularly gold nanorods, where precise control over size and optical properties is paramount.

Role of this compound in Gold Nanorod (AuNR) Synthesis

In the seed-mediated synthesis of gold nanorods (AuNRs), 5-bromosalicylic acid (BSA) has been identified as a highly effective additive. rsc.orgresearchgate.net It is typically used in a binary surfactant system with cetyltrimethylammonium bromide (CTAB). rsc.orgrsc.org The 5-bromosalicylic acid molecule has a dual role in the synthesis process. Its hydrophobic aromatic ring can insert itself among the hydrophobic tails of the CTAB molecules, modifying the micelle structure on the surface of the growing nanorod. rsc.org This alteration influences the adsorption rate of gold adatoms during the growth phase. rsc.org

Furthermore, research suggests that 5-bromosalicylic acid can act as a mild pre-reducing agent. scispace.comresearchgate.net In this proposed bimodal reducing system, the salicylic acid derivative pre-reduces Au(III) ions to Au(I) in the growth solution. researchgate.net Subsequently, a stronger reducing agent, such as ascorbic acid, facilitates the autocatalytic reduction of Au(I) to Au(0) on the surface of the gold seeds, promoting anisotropic growth. researchgate.net This controlled, two-stage reduction process leads to improved monodispersity and better control over the final morphology of the nanorods. researchgate.net

Tailoring Optical Cross Sections and Plasmon Resonance in Nanomaterials

A key application of AuNRs is in fields that utilize their unique optical properties, which are governed by localized surface plasmon resonance (LSPR). rsc.orgacs.org The LSPR of AuNRs can be precisely tuned by controlling their dimensions, particularly their aspect ratio (length divided by width). researchgate.net The use of 5-bromosalicylic acid (BSA) provides a reliable method for tailoring these dimensions and, consequently, the optical cross-sections at a desired LSPR wavelength. rsc.orgrsc.orgresearchgate.net

By systematically varying the concentration of BSA in the growth solution, researchers can control the final dimensions of the AuNRs. rsc.orgresearchgate.net An increase in the BSA concentration typically leads to a blue shift in the LSPR peak, which corresponds to a decrease in the nanorod's aspect ratio. rsc.org This fine-tuning allows for the synthesis of AuNRs with specific optical properties tailored for applications like spectroscopy, sensing, and photothermal therapy. rsc.orgrsc.org For instance, research has shown that AuNRs with a width of approximately 30 nm exhibit the highest efficiency in terms of optical per physical cross-section. rsc.orgresearchgate.net

Data derived from experiments on the overgrowth of AuNRs where the concentration of 5-bromosalicylic acid (BSA) in the growth solution was varied.

Development of Functionalized Fabrics with this compound

The functionalization of textiles to impart novel properties, such as antimicrobial activity, is a significant area of materials science. Bromosalicylic acid has been successfully incorporated into nanofibrous membranes for use in protective fabrics. nih.gov